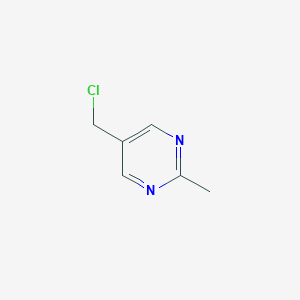

5-(Chloromethyl)-2-methylpyrimidine

Descripción

Significance of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental scaffold in the realm of organic and medicinal chemistry. ignited.innih.gov Its derivatives are integral components of nucleic acids (DNA and RNA), playing a crucial role in various biological processes. ignited.in The structural motif of pyrimidine is found in a vast array of natural and synthetic compounds that exhibit a wide spectrum of biological and therapeutic applications. ignited.innih.gov

The inherent biological significance of the pyrimidine core allows its derivatives to readily interact with various biomolecules within the cell, including enzymes and genetic material. nih.gov This has led to the development of numerous pyrimidine-based drugs with diverse pharmacological activities. nih.govijpsr.com Researchers have successfully synthesized pyrimidine analogues with antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and anticancer properties. ignited.innih.gov The continued exploration of pyrimidine scaffolds is a major focus in the quest for novel therapeutic agents, particularly in addressing the challenge of drug resistance. nih.gov

The Role of Chloromethyl Functionality in Pyrimidine Derivatives for Chemical Transformations

The introduction of a chloromethyl (-CH2Cl) group onto the pyrimidine ring significantly enhances its synthetic versatility, making it a valuable intermediate for chemical transformations. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups by reacting the chloromethyl pyrimidine with various nucleophiles such as amines, thiols, and alkoxides.

This reactivity is a cornerstone for the synthesis of diverse libraries of pyrimidine derivatives with tailored properties for specific applications. The chloromethyl group can also undergo other transformations, such as oxidation to aldehydes or carboxylic acids and reduction to alcohols, further expanding the chemical space accessible from this versatile building block. The ability of the chloromethyl group to form covalent bonds with nucleophilic sites in biological macromolecules like proteins and DNA is a key aspect of the mechanism of action for some of its derivatives in medicinal chemistry.

Overview of Research Trends in 5-(Chloromethyl)-2-methylpyrimidine and Related Scaffolds

Research interest in this compound and its analogues stems from their potential as precursors for a variety of bioactive molecules. The presence of the chloromethyl group at the 5-position and a methyl group at the 2-position provides specific reactivity patterns that are exploited in synthetic chemistry.

Current research trends focus on several key areas:

Synthesis of Novel Derivatives: A primary focus is the use of this compound as a starting material for the synthesis of new and more complex pyrimidine derivatives through nucleophilic substitution and other chemical modifications.

Medicinal Chemistry Applications: There is significant interest in the biological activities of compounds derived from this scaffold. Research has indicated that certain derivatives exhibit antimicrobial and antiviral properties. For instance, some have shown efficacy against viruses like herpes simplex virus type 1 (HSV-1) by potentially inhibiting viral replication.

Agrochemical Development: The pyrimidine core is a known feature in various agrochemicals. Consequently, this compound serves as an important intermediate in the synthesis of new pesticides and herbicides.

Structural and Reactivity Studies: Ongoing research continues to explore the physicochemical properties, crystal structure, and reactivity of this compound to better understand its behavior in chemical reactions and biological systems.

Physicochemical Properties and Structural Analysis

The compound this compound possesses a distinct set of physicochemical properties that are crucial for its handling, reactivity, and application in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7ClN2 | |

| Molecular Weight | 142.59 g/mol | echemi.com |

| Boiling Point | 213.8 °C | echemi.com |

| Flash Point | 103.3 °C | echemi.com |

| Density | 1.189 g/cm³ | echemi.com |

| Refractive Index | 1.530 | echemi.com |

| XLogP3 | 0.22 | echemi.com |

| PSA (Polar Surface Area) | 25.8 Ų | echemi.com |

This is an interactive data table. Users can sort and filter the data as needed.

Synthesis and Reactivity

Synthetic Methodologies for this compound

The primary synthetic route to this compound involves the chloromethylation of 2-methylpyrimidine (B1581581). A common and established method is the reaction of 2-methylpyrimidine with formaldehyde (B43269) and hydrochloric acid. This reaction is typically conducted under acidic conditions, which facilitates the introduction of the chloromethyl group at the 5-position of the pyrimidine ring. The efficiency of this synthesis can be enhanced through the use of a catalyst and optimization of reaction conditions such as temperature and pressure. For industrial-scale production, continuous flow reactors may be utilized to ensure consistent product quality and yield.

Key Chemical Reactions of this compound

The reactivity of this compound is largely dictated by the chloromethyl group, which serves as a reactive handle for a variety of chemical transformations.

Nucleophilic Substitution: This is the most prominent reaction of this compound. The chlorine atom is readily displaced by a wide range of nucleophiles. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of 5-(aminomethyl)-, 5-(thiomethyl)-, and 5-(alkoxymethyl)-2-methylpyrimidine derivatives, respectively. These reactions are often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Oxidation: The chloromethyl group can be oxidized to yield other functional groups. Depending on the oxidizing agent and reaction conditions, products such as 5-formyl-2-methylpyrimidine or 5-carboxy-2-methylpyrimidine can be obtained. Reagents like potassium permanganate (B83412) or chromium trioxide under acidic or basic conditions are commonly employed for such transformations.

Reduction: The chloromethyl group can also be reduced. Using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, this compound can be converted to 5-methyl-2-methylpyrimidine or 5-(hydroxymethyl)-2-methylpyrimidine.

Applications in Chemical Synthesis

Role as a Versatile Intermediate in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, primarily due to the reactive nature of its chloromethyl group. Its ability to undergo nucleophilic substitution reactions allows for the straightforward introduction of diverse functionalities onto the pyrimidine core. This versatility makes it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds. Chemists utilize this intermediate to construct molecules with specific steric and electronic properties required for various applications.

Application in the Synthesis of Biologically Active Molecules

The this compound scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents. Derivatives synthesized from this intermediate have shown potential in several areas:

Antimicrobial Agents: Certain derivatives have demonstrated inhibitory activity against various bacterial strains, potentially by interfering with essential cellular processes like DNA synthesis.

Antiviral Compounds: Research has indicated that some compounds derived from this compound are effective against viruses such as herpes simplex virus type 1 (HSV-1). The mechanism may involve the inhibition of viral enzymes that are critical for replication.

The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

Use in the Development of Agrochemicals

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. The pyrimidine ring is a common structural motif in many pesticides and herbicides. The reactivity of the chloromethyl group is leveraged to synthesize novel agrochemicals with desired efficacy and environmental profiles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFAUTJRYNSYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562987 | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126504-86-7 | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126504-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 2 Methylpyrimidine and Its Key Derivatives

Strategies for Introducing the Chloromethyl Group onto the Pyrimidine (B1678525) Ring System

The introduction of a chloromethyl group at the 5-position of the 2-methylpyrimidine (B1581581) ring is a critical transformation. Various synthetic strategies have been developed to achieve this, primarily involving functional group modification of pyrimidine precursors and direct chlorination techniques.

Functional Group Modification of Pyrimidine Precursors

One common strategy involves the modification of pre-existing functional groups on the pyrimidine ring. For instance, a hydroxymethyl group at the 5-position can be converted to a chloromethyl group. This transformation is often achieved by reacting the corresponding alcohol with a chlorinating agent.

Another approach is the reduction of a carboxylic acid or its ester derivative at the 5-position to a hydroxymethyl group, which is then subsequently chlorinated. For example, 2-chloropyridine-5-carboxylic acid can be converted to its acid chloride with thionyl chloride, optionally esterified, then reduced to the hydroxymethyl compound, and finally chlorinated. google.com

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for modifying pyrimidine nucleosides. nih.govresearchgate.net These methods can introduce various functional groups that can be further elaborated to the desired chloromethyl moiety. nih.govresearchgate.net

Chlorination-Based Approaches for Chloromethyl-Substituted Pyrimidines

Chlorination-based methods are widely employed for the synthesis of chloromethyl-substituted pyrimidines. These can be broadly categorized into direct chlorination of methyl-substituted pyrimidines and reactions involving specific chlorinating agents.

The direct chlorination of a methyl group at the 5-position of the pyrimidine ring presents a straightforward route. However, controlling the regioselectivity and the extent of chlorination can be challenging, often leading to mixtures of mono-, di-, and trichlorinated products. For instance, the reaction of 2-chloro-5-methylpyridine (B98176) with elemental chlorine can produce 2-chloro-5-chloromethylpyridine, but the reaction's lack of uniformity necessitates careful control to avoid over-chlorination. google.com

Specific chlorinating agents are frequently used to achieve more controlled and efficient chlorination.

Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile reagent for converting hydroxyl groups to chloro groups. wikipedia.orgresearchgate.net In the context of 5-(chloromethyl)-2-methylpyrimidine synthesis, it is often used to chlorinate 5-(hydroxymethyl)-2-methylpyrimidine. The reaction is typically carried out in an inert solvent, and sometimes in the presence of a base like pyridine (B92270) to neutralize the HCl generated. researchgate.netresearchgate.netreddit.com The use of catalytic amounts of dimethylformamide (DMF) can also facilitate these reactions. reddit.com Thionyl chloride can also be used to convert carboxylic acids to their corresponding acyl chlorides, which are then further transformed. google.com

Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is another powerful chlorinating agent, particularly effective for converting hydroxy- and oxo-pyrimidines to their chloro derivatives. nih.govdeepdyve.comwikipedia.org The reaction of hydroxypyrimidines with POCl₃ has been a standard procedure for over a century. nih.govresearchgate.net Typically, the reaction involves heating the substrate in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine. nih.govdeepdyve.com More environmentally friendly protocols using equimolar amounts of POCl₃ in a sealed reactor have also been developed. nih.govresearchgate.net The π electron distribution of the pyrimidine ring, influenced by other substituents, can affect the course of chlorination and by-product formation. deepdyve.com

| Chlorinating Agent | Substrate | Key Conditions | Reference |

| Thionyl Chloride | 5-(Hydroxymethyl)-2-methylpyrimidine | Inert solvent, optional base (e.g., pyridine) | researchgate.netresearchgate.netreddit.com |

| Phosphorus Oxychloride | 5-Hydroxy-2-methylpyrimidine | Excess POCl₃, often with a tertiary amine base | nih.govdeepdyve.com |

| Elemental Chlorine | 2-Chloro-5-methylpyridine | Careful control to avoid polychlorination | google.com |

Multi-Step Synthetic Sequences to Access this compound

Often, the synthesis of this compound is accomplished through a multi-step sequence. A common industrial method involves the chloromethylation of 2-methylpyrimidine using formaldehyde (B43269) and hydrochloric acid. This reaction introduces the chloromethyl group directly onto the 5-position of the pyrimidine ring under acidic conditions.

Another multi-step approach involves the construction of the pyrimidine ring from acyclic precursors already bearing the necessary functionalities. For example, the reaction of imidoyl chloride compounds with phosgene (B1210022) can lead to the formation of chlorinated pyrimidines. google.com

Regioselective Synthesis of Pyrimidine Derivatives Featuring Chloromethyl Moieties

The regioselectivity of reactions involving the pyrimidine ring is a crucial aspect of synthesizing specific derivatives. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, especially when substituted with good leaving groups like halogens. researchgate.net

In di- or tri-substituted pyrimidines, the position of nucleophilic attack is influenced by the electronic effects of the existing substituents. For instance, in 2,4-dichloropyrimidines, nucleophilic attack often occurs preferentially at the C-4 position. researchgate.net This regioselectivity is exploited in the synthesis of various pyrimidine derivatives where a chloromethyl group is present at another position.

The quaternization of a nitrogen atom in the pyrimidine ring enhances its reactivity towards nucleophiles, often leading to ring transformation reactions. wur.nl This strategy can be employed to introduce substituents in a regioselective manner before or after the formation of the chloromethyl group.

Computational and experimental studies, such as 2D-NMR NOESY experiments, are valuable tools for confirming the regioselectivity of these substitution reactions. mdpi.com

| Reaction Type | Substrate | Key Observation | Reference |

| Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidines | Preferential attack at the C-4 position | researchgate.net |

| Nucleophilic Attack | N-Alkylpyrimidinium Salts | Enhanced reactivity towards nucleophiles | wur.nl |

Synthesis of Pyrimido[4',5':4,5]benchchem.comnih.govthiazino[3,2-a]perimidines from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802)

A convenient and efficient method for the regioselective synthesis of novel pyrimido[4',5':4,5] nih.govthiazino[3,2-a]perimidines has been developed through the intermolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 1H-perimidine-2(3H)-thione. This reaction proceeds under mild conditions and with short reaction times, offering an accessible route to this unique polycyclic system. The process involves the reaction of the two starting materials in the presence of a base, leading to the formation of the fused heterocyclic product.

The regioselectivity of this reaction is a key aspect, ensuring the specific formation of the desired isomer. This controlled synthesis opens avenues for exploring the structure-activity relationships of this class of compounds.

Synthesis of Dihydrobenzo[b]pyrimido[4,5-e]benchchem.comvulcanchem.comthiazepine Systems Utilizing Chloromethyl Pyrimidine Precursors

The synthesis of various derivatives of the novel dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepine ring system has been successfully achieved. vulcanchem.com This synthesis utilizes 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine as a key starting material. The initial step involves the heterocyclization of this pyrimidine derivative with o-aminothiophenol. vulcanchem.com This is followed by treatment with a variety of secondary amines in boiling ethanol (B145695) to yield the final thiazepine derivatives. vulcanchem.com

The reaction proceeds via an initial SNAr displacement of the 4-chloro group of the pyrimidine by the thiol group of o-aminothiophenol, followed by an intramolecular cyclization involving the amino group and the chloromethyl moiety. vulcanchem.com The subsequent reaction with secondary amines allows for the introduction of various substituents, leading to a library of dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepine derivatives. vulcanchem.com

Below is a table summarizing the synthesis of some dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepine derivatives:

| Entry | Secondary Amine | Product | Yield (%) | Melting Point (°C) |

| 1 | Morpholine | 2-Methyl-4-morpholino-10,11-dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepine | 89 | 188-190 |

| 2 | Piperidine | 2-Methyl-4-(piperidin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepine | 62 | 165-167 |

| 3 | Pyrrolidine | 2-Methyl-4-(pyrrolidin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepine | 74 | 171-173 |

| 4 | N-Methylpiperazine | 2-Methyl-4-(4-methylpiperazin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepine | 87 | 158-160 |

Formation of Dipyrimido[2,1-b:4',5'-d]benchchem.comnih.govthiazine Derivatives Involving 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine

The synthesis of novel tricyclic systems known as dipyrimido[2,1-b:4',5'-d] nih.govthiazines has been accomplished through the inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. google.com This reaction is carried out with 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile under mild conditions and for short reaction times. google.com

The regioselectivity of this complex transformation has been studied in depth using X-ray analysis and computational calculations to provide a clear understanding of the reaction pathway. google.com This synthetic route provides access to a range of derivatives of this interesting fused heterocyclic system. google.com Another series of novel derivatives of dipyrimido[4,5-b:4′,5′-e] vulcanchem.comthiazepine were synthesized by reacting 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol. sigmaaldrich.com This reaction is conducted in the presence of triethylamine (B128534) in acetonitrile (B52724), followed by treatment with various amines in boiling ethanol. sigmaaldrich.com

Advanced Synthetic Techniques and Reaction Optimizations

To enhance the efficiency, safety, and scalability of the synthesis of chloromethyl pyrimidines and their derivatives, advanced synthetic techniques and reaction optimizations are continuously being explored.

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired products while minimizing reaction times and by-product formation. For the synthesis of pyrimidine derivatives, various parameters can be fine-tuned.

In the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779), a precursor to the main compound of interest, the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791) can be carried out using triphosgene (B27547) in dichloroethane with N,N-diethylaniline as a base. vulcanchem.com This method is presented as a safer alternative to using highly toxic reagents like phosphorus oxychloride (POCl3) or phosgene. google.com The reaction is typically performed at reflux temperature. google.com

A patented industrial process for a related compound, 4,6-dichloro-2-methylpyrimidine, involves reacting 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride in acetonitrile at 80°C for 3 hours. chemicalbook.com This method reports a high yield of 94% on an industrial scale. chemicalbook.com Another patent describes the synthesis of 2,4-dichloro-5-methoxy pyrimidine by reacting the dihydroxy precursor with phosphorous oxychloride in the presence of an alkaline substance like triethylamine, pyridine, or N,N-dimethylaniline, with the reflux temperature ranging from 100 to 160°C and reaction times of 2 to 6 hours. google.com

The choice of solvent, base, and temperature can significantly impact the regioselectivity of reactions involving multifunctional pyrimidines. For instance, in the synthesis of dihydrobenzo[b]pyrimido[4,5-e] vulcanchem.comthiazepines, the initial reaction is conducted at -15°C in chloroform (B151607), while the subsequent amination is carried out in boiling ethanol. vulcanchem.com

Flow Chemistry Approaches in the Synthesis of Halogenated Pyridine/Pyrimidine Derivatives

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. A method for preparing 2-chloro-5-methylpyridine through continuous flow has been reported, which highlights the benefits of this technology. This process involves mixing a pyridine oxide-organic nitrogen base solution with a chlorinating agent solution, followed by reaction with hydrogen chloride. This approach is claimed to improve product quality stability, productivity, and yield compared to traditional batch synthesis methods. While this example is for a pyridine derivative, the principles can be applied to the synthesis of halogenated pyrimidines.

Industrial-Scale Synthetic Considerations for Chloromethyl Pyrimidines

The industrial-scale synthesis of chloromethyl pyrimidines requires careful consideration of safety, cost-effectiveness, and environmental impact. The use of hazardous reagents like phosphorus oxychloride (POCl3) and phosgene, which are common in laboratory-scale syntheses, presents significant challenges on an industrial scale due to their toxicity and corrosive nature. google.com

Patented industrial methods often focus on finding safer and more manageable alternatives. For example, the use of triphosgene as a solid phosgene equivalent is a notable improvement in safety for chlorination reactions. google.com The process for synthesizing 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine using triphosgene is described as simple and suitable for industrial production. google.com

Another key consideration is the purification of the final product. Industrial processes often favor methods like crystallization or distillation over chromatographic purification, which is less practical for large quantities. The patented synthesis of 4,6-dichloro-2-methylpyrimidine describes a workup involving washing, drying, filtration, concentration, and recrystallization to obtain the final solid product. google.com

The choice of solvents and reagents is also critical. An ideal industrial process would use inexpensive, recyclable, and environmentally benign solvents. The development of robust and efficient industrial processes for the synthesis of this compound and its derivatives is essential for ensuring a reliable supply of these important building blocks for various applications.

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2 Methylpyrimidine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group of 5-(chloromethyl)-2-methylpyrimidine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse pyrimidine (B1678525) derivatives.

This compound readily reacts with various amine nucleophiles to form the corresponding aminomethylpyrimidines. These reactions are typically conducted in polar solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), often at elevated temperatures to facilitate the substitution. The basicity and steric hindrance of the amine nucleophile can influence the reaction rate and yield. The general scheme for this reaction involves the displacement of the chloride ion by the lone pair of electrons on the nitrogen atom of the amine.

A variety of primary and secondary amines can be utilized in this reaction, leading to a diverse array of substituted pyrimidine derivatives. For instance, reaction with ammonia (B1221849) can yield 2-methyl-5-(aminomethyl)pyrimidine. google.com Similarly, reactions with substituted anilines can produce N-arylmethyl-2-methylpyrimidin-5-amines. researchgate.net

Table 1: Examples of Reactions with Amine Nucleophiles

| Amine Nucleophile | Product |

| Ammonia | 2-methyl-5-(aminomethyl)pyrimidine |

| Substituted Anilines | N-arylmethyl-2-methylpyrimidin-5-amines |

In a similar fashion to amines, thiol nucleophiles can displace the chloride of this compound to form thiomethylpyrimidine derivatives. These reactions are typically carried out by first deprotonating the thiol with a base, such as sodium hydroxide, to form the more nucleophilic thiolate anion. youtube.com The resulting thiolate then attacks the electrophilic carbon of the chloromethyl group in an SN2 manner. youtube.com

The products of these reactions, sulfides, are themselves valuable intermediates in organic synthesis. The sulfur atom in sulfides can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity of the resulting pyrimidine derivatives. libretexts.org

Table 2: General Reaction with Thiol Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Thiol (R-SH) + Base | 5-(Alkylthiomethyl)-2-methylpyrimidine |

The nucleophilic substitution reactions of this compound are not limited to amines and thiols. A broad spectrum of nucleophiles can be employed to generate a wide variety of substituted pyrimidine derivatives. For example, reaction with alkoxides leads to the formation of ether linkages. These reactions highlight the versatility of this compound as a building block in the synthesis of complex molecules.

The synthesis of 2-ω-aminoalkyl and 2-ω-sulphanilamidoalkyl derivatives of pyrimidine has also been reported, further demonstrating the utility of this reactive intermediate. rsc.org These derivatives are often of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active compounds. mdpi.comnih.govnih.gov

Redox Chemistry of the Chloromethyl Moiety

The chloromethyl group of this compound can also undergo oxidation and reduction reactions, providing pathways to other important functional groups.

The chloromethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The oxidation of a primary alkyl halide to an aldehyde can be challenging as aldehydes themselves are easily oxidized to carboxylic acids. libretexts.orgchemguide.co.uk However, specific oxidizing agents and reaction conditions can be employed to achieve the desired transformation. For instance, mild oxidizing agents might favor the formation of the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic or basic conditions would lead to the carboxylic acid. The oxidation of aldehydes to carboxylic acids can also be achieved using reagents like pyridinium (B92312) chlorochromate (PCC). organic-chemistry.orglibretexts.org

Table 3: Oxidation Products of this compound

| Product | Functional Group |

| 5-Formyl-2-methylpyrimidine | Aldehyde |

| 2-Methylpyrimidine-5-carboxylic acid | Carboxylic Acid |

Reduction of the chloromethyl group can lead to the formation of a methyl group or an alcohol derivative. Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly used for such transformations. The reduction of the chloromethyl group to a methyl group effectively removes the reactive handle, while reduction to the corresponding alcohol, 5-(hydroxymethyl)-2-methylpyrimidine, provides a new site for further functionalization. The choice of reducing agent and reaction conditions can be tailored to achieve the desired product. oregonstate.edu

Cyclization and Heteroannulation Reactions Involving Chloromethyl Pyrimidine Scaffolds

The chloromethyl group in this compound is a key functional handle for the construction of more complex molecular architectures through cyclization and heteroannulation reactions. These reactions are fundamental in medicinal chemistry and materials science for creating novel heterocyclic compounds with specific biological activities or physical properties.

The electrophilic nature of the chloromethyl group allows it to react with various nucleophiles, leading to the formation of fused heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution of the chloride, followed by a subsequent cyclization step. For instance, reaction with binucleophiles such as substituted hydrazines or hydroxylamines can lead to the formation of pyrazolo[4,3-d]pyrimidines or isoxazolo[4,5-d]pyrimidines, respectively. The specific reaction conditions, including the choice of base and solvent, can significantly influence the reaction pathway and the final product distribution.

A notable application involves the synthesis of pyrrolo[3,2-d]pyrimidines. In this type of reaction, the chloromethylpyrimidine can be reacted with an appropriate amine-containing nucleophile, where the initial substitution is followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring. The reaction conditions for these transformations are crucial and are often optimized to achieve high yields and selectivity.

| Reactant | Fused Heterocycle Formed | General Reaction Conditions |

| Substituted Hydrazines | Pyrazolo[4,3-d]pyrimidines | Base, suitable solvent |

| Hydroxylamines | Isoxazolo[4,5-d]pyrimidines | Base, suitable solvent |

| Amine-containing nucleophiles | Pyrrolo[3,2-d]pyrimidines | Base, suitable solvent |

Intramolecular cyclization reactions of this compound derivatives are a powerful strategy for the synthesis of bicyclic and polycyclic systems. These reactions are typically designed by introducing a nucleophilic center elsewhere in the molecule, which can then attack the electrophilic chloromethyl group. The length and nature of the tether connecting the nucleophile and the pyrimidine ring determine the size and type of the newly formed ring.

For example, if a substituent bearing a terminal amino or hydroxyl group is attached to the pyrimidine ring, an intramolecular cyclization can be induced to form a new ring fused to the pyrimidine core. The regioselectivity of these cyclizations is a key aspect, often controlled by the conformational preferences of the molecule and the relative reactivity of the involved functional groups. These intramolecular strategies have been employed in the synthesis of various biologically active compounds, where the rigid, fused ring system is a key structural feature.

Transition Metal-Catalyzed Reactions with Pyrimidine Derivatives

Transition metal catalysis offers a broad spectrum of transformations for pyrimidine derivatives, including cross-coupling reactions and C-H functionalization. While the direct use of this compound in some of these reactions can be challenging due to the reactivity of the chloromethyl group, it can serve as a precursor to other pyrimidine derivatives that are more amenable to these catalytic processes.

Recent research has highlighted the potential of nickel(II) complexes in mediating the fixation of carbon dioxide (CO₂) with various organic substrates. While direct examples involving this compound are not extensively documented, related pyrimidine structures can be functionalized through these methods. The general principle involves the activation of CO₂ by a nickel catalyst, which then facilitates its incorporation into an organic molecule. For pyrimidine derivatives, this could potentially lead to the formation of pyrimidine carboxylic acids or their derivatives. The development of such catalytic systems is of significant interest for converting CO₂ into value-added chemicals.

The chloromethyl group can be transformed into other functional groups that are more suitable for transition metal-catalyzed reactions. For example, it can be converted to a phosphonium (B103445) salt, which can then participate in Wittig-type reactions. Furthermore, the chlorine atom can be displaced by various nucleophiles to introduce functionalities that can engage in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. While the chloromethyl group itself is not typically used directly in these couplings, it can be converted to a more suitable coupling partner, such as a boronic ester or a stannane. Alternatively, the pyrimidine ring can be functionalized with a halogen at a different position to enable these transformations, with the chloromethyl group being carried through the reaction sequence for later elaboration.

Radical Reactions and Their Applications in Functionalization

Radical reactions provide an alternative pathway for the functionalization of this compound. The C-Cl bond in the chloromethyl group can be homolytically cleaved under photolytic or thermolytic conditions, or by using a radical initiator, to generate a pyrimidin-5-ylmethyl radical. This highly reactive intermediate can then participate in a variety of radical-mediated transformations.

This pyrimidin-5-ylmethyl radical can be trapped by radical acceptors, such as electron-deficient alkenes, in a radical addition reaction. This approach allows for the formation of new C-C bonds and the introduction of complex side chains at the 5-position of the pyrimidine ring. Another application is in radical cyclization reactions, where the generated radical can attack an unsaturated bond within the same molecule to form a new ring system. The regioselectivity and stereoselectivity of these radical reactions are often predictable based on the stability of the radical intermediates and the steric and electronic properties of the substrates.

| Reaction Type | Intermediate | Application |

| Radical Addition | Pyrimidin-5-ylmethyl radical | Formation of new C-C bonds |

| Radical Cyclization | Pyrimidin-5-ylmethyl radical | Formation of new ring systems |

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation of 5-(Chloromethyl)-2-methylpyrimidine and its Derivatives

Spectroscopic methods are indispensable tools for confirming the identity and structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to characterize this compound and its derivatives.

In ¹H NMR analysis of this compound, the chemical shifts of the protons provide valuable information about their chemical environment. For instance, the protons of the chloromethyl group (CH₂Cl) typically appear in a specific region of the spectrum. In deuterated water (D₂O), the chemical shift for the CH₂Cl group is expected to be around 4.5–5.0 ppm. The methyl group protons and the aromatic protons on the pyrimidine (B1678525) ring also exhibit characteristic chemical shifts, allowing for a complete structural assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of the type of carbon and its neighboring atoms. The combination of ¹H and ¹³C NMR data allows for an unambiguous confirmation of the compound's structure. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity between protons and carbons.

| Proton (¹H) NMR Data for a Related Pyridine (B92270) Derivative | |

| Assignment | Shift (ppm) |

| A | 8.821 |

| B | 8.525 |

| C | 8.152 |

| D | 7.994 |

| E | 5.245 |

| Data for 2-(Chloromethyl)pyridine hydrochloride in CDCl₃. chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of key structural features.

The C-Cl stretching vibration of the chloromethyl group typically appears in the fingerprint region of the IR spectrum, generally between 550 and 750 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring are expected to be observed around 1600 cm⁻¹. Other characteristic absorptions include those for C-H stretching and bending vibrations. The unique pattern of absorptions in the IR spectrum serves as a molecular fingerprint, aiding in the identification of the compound.

| Key IR Absorption Frequencies | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-Cl Stretch | ~550–750 |

| Aromatic C=N/C=C Stretch | ~1600 |

| O-H Stretch (in alcohol derivatives) | Broad, ~3300 libretexts.org |

| C=O Stretch (in ketone derivatives) | Strong, ~1715 libretexts.org |

| C≡N Stretch (in nitrile derivatives) | ~2250 libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information.

The molecular weight of this compound is approximately 142.58 g/mol . chemsrc.com Using techniques like Electrospray Ionization (ESI-MS), the compound can be ionized, typically forming a protonated molecule [M+H]⁺. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. For example, a derivative, 5-(Furan-2-yl)-2-methylpyrimidine, showed a high-resolution mass spectrometry (EI) m/z of 160.0632. Fragmentation of the molecular ion in the mass spectrometer can lead to the loss of specific groups, such as the chlorine atom, resulting in fragment ions like [M-Cl]⁺, which further supports the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

For this compound and its derivatives, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. Once a suitable crystal is obtained, the diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This powerful technique offers an unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the physical properties of the compound. nih.gov For instance, X-ray crystal structures of pyrimidine derivatives have revealed hydrogen bonding interactions with biological targets. acs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities. Gas chromatography is particularly well-suited for monitoring the progress of reactions involving this volatile compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structure and its influence on chemical reactivity. nih.gov By calculating the electron density of a molecule, DFT can elucidate regions susceptible to chemical attack and predict the outcomes of reactions.

Application of Fukui Indices in Regioselectivity Predictions

Fukui functions are reactivity indicators derived from DFT that help predict the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule. joaquinbarroso.com These indices quantify the change in electron density at a specific atomic site when an electron is added or removed from the molecule. joaquinbarroso.com A higher value of the Fukui function indicates a greater propensity for reaction at that site. researchgate.net

For 5-(chloromethyl)-2-methylpyrimidine, the chloromethyl group is a key site for nucleophilic substitution reactions. Theoretical calculations can predict the Fukui indices for each atom in the molecule, highlighting the carbon atom of the chloromethyl group as a primary site for nucleophilic attack. This is due to the electron-withdrawing nature of the chlorine atom, which makes the adjacent carbon atom electrophilic. The nitrogen atoms in the pyrimidine (B1678525) ring, with their lone pairs of electrons, are expected to be sites for electrophilic attack.

Table 1: Hypothetical Fukui Indices for this compound

| Atom/Group | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| C (chloromethyl) | High | Low |

| N1 (pyrimidine) | Low | High |

| N3 (pyrimidine) | Low | High |

| C2 (pyrimidine) | Moderate | Moderate |

| C4 (pyrimidine) | Moderate | Moderate |

| C5 (pyrimidine) | Low | Low |

| C6 (pyrimidine) | Moderate | Moderate |

| C (methyl) | Low | Low |

Note: This table represents expected trends. Actual values would require specific DFT calculations.

Energy Calculations for Reaction Pathways and Ligand Transformations

In the context of this compound, DFT can be used to model its reactions, such as the substitution of the chlorine atom by various nucleophiles. For instance, the reaction pathway for the synthesis of a new derivative by reacting this compound with an amine can be computationally explored. The calculations would reveal the energy barrier for the formation of the transition state and the energy difference between the reactants and products, indicating whether the reaction is kinetically and thermodynamically favorable. For example, a study on the thermal decomposition of 5-methyl-2-ethylfuran utilized theoretical calculations to construct potential energy surfaces for various reaction pathways, including unimolecular dissociation and H-transfer decomposition. mdpi.com

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govmdpi.com These methods are fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at the molecular level. researchgate.net

Docking simulations place the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations to find the most stable binding mode. mdpi.com The stability of the resulting complex is often evaluated using a scoring function that estimates the binding affinity.

For pyrimidine derivatives, which are known to interact with various biological targets like kinases and proteases, molecular docking can provide crucial insights. nih.govresearchgate.net For instance, a study on pyrazolo[1,5-a]pyrimidines used molecular docking to investigate their potential as antimicrobial and immunomodulatory agents. nih.gov Similarly, docking studies on derivatives of this compound could be performed against specific enzymes or receptors implicated in disease to assess their potential as inhibitors. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. mdpi.com

Table 2: Example of a Fictional Docking Study Result for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | Lys72, Glu91, Leu144 |

| Protease Y | -7.2 | Asp25, Gly27, Ile50 |

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

In silico studies for Structure-Activity Relationship (SAR) prediction aim to establish a correlation between the chemical structure of a series of compounds and their biological activity using computational methods. mdpi.com This approach is vital in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. nih.gov

By systematically modifying the structure of this compound in silico—for example, by substituting the chlorine atom with different functional groups or altering the substituents on the pyrimidine ring—researchers can generate a virtual library of derivatives. The biological activity of these virtual compounds can then be predicted using QSAR (Quantitative Structure-Activity Relationship) models. These models are mathematically derived equations that relate structural descriptors of the molecules to their known activities. mdpi.com

The development of a QSAR model for a series of this compound derivatives would involve:

Synthesizing and testing a diverse set of initial compounds to obtain experimental activity data.

Calculating molecular descriptors for each compound, which are numerical representations of their structural, physical, and chemical properties.

Developing a mathematical model that correlates the descriptors with the observed biological activity.

Validating the model to ensure its predictive power.

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Applications in Chemical Synthesis and As Building Blocks

Role as Key Intermediates in Pharmaceutical Synthesis

The pyrimidine (B1678525) ring is a fundamental component of many pharmaceutical agents, and 5-(Chloromethyl)-2-methylpyrimidine serves as a crucial starting material for introducing this moiety into drug candidates. The chloromethyl group (-CH2Cl) at the 5-position is a key functional handle, allowing for facile nucleophilic substitution reactions. This reactivity enables chemists to connect the pyrimidine unit to other molecular fragments by forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which is a common strategy in drug development.

While pyrimidine derivatives are integral to many areas of medicinal chemistry, the direct synthesis of the second-generation antihistamine Rupatadine utilizes a pyridine-based building block rather than a pyrimidine one. The key intermediate for Rupatadine is 5-methyl-3-(chloromethyl)-pyridine hydrochloride. quickcompany.ingoogle.com The synthesis involves the condensation of this pyridine (B92270) derivative with Desloratadine. quickcompany.in

The synthesis of this key pyridine intermediate is a well-documented multi-step process. A common route starts from 5-methyl nicotinic acid, which is first esterified and then reduced to form 5-methyl-3-pyridylmethanol. quickcompany.in This alcohol is subsequently treated with a chlorinating agent like thionyl chloride to furnish the required 5-methyl-3-(chloromethyl)-pyridine, typically isolated as a stable hydrochloride salt. quickcompany.inpatsnap.com This intermediate is then coupled with Desloratadine in the presence of a base and often a phase transfer catalyst to yield Rupatadine. quickcompany.ingoogle.com

This process highlights the importance of chloromethyl-substituted heterocycles as reactive intermediates in the synthesis of complex pharmaceuticals. The stability and reactivity of the solid 5-methyl-3-(chloromethyl)-pyridine hydrochloride make it an ideal candidate for this large-scale industrial process. quickcompany.in

Table 1: Key Intermediates in Rupatadine Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 5-Methyl Nicotinic Acid | Starting Material | quickcompany.in |

| 5-Methyl-3-pyridylmethanol | Intermediate Alcohol | quickcompany.ingoogle.com |

| 5-Methyl-3-(chloromethyl)-pyridine hydrochloride | Key Chlorinated Intermediate | quickcompany.ingoogle.com |

| Desloratadine | Coupling Partner | quickcompany.inwipo.int |

Adenosine (B11128) A1 receptors (A1AR) are G protein-coupled receptors that play crucial roles in various physiological processes, making them important drug targets. nih.govnih.govfrontiersin.org The development of selective A1AR agonists often involves the synthesis of complex molecules that mimic the natural ligand, adenosine. frontiersin.org Pyrimidine derivatives are attractive building blocks in this context due to their structural similarity to the purine (B94841) core of adenosine. ed.ac.uk

The synthesis of A1AR agonists frequently involves modifying the adenosine scaffold at various positions to achieve desired potency and selectivity. nih.gov this compound can serve as a valuable precursor in this field. Its reactive chloromethyl group can be used to introduce the 2-methylpyrimidine (B1581581) moiety onto a core structure through reactions with nucleophiles, such as amines or alcohols, present on other building blocks. This allows for the construction of novel non-nucleoside agonists or for the modification of existing adenosine derivatives to explore structure-activity relationships. nih.govnih.gov The pyrimidine ring itself can interact with the receptor, while the attached substituents, introduced via the chloromethyl handle, can fine-tune binding affinity and functional activity. ed.ac.uk

Thiamine (B1217682) (Vitamin B1) is an essential nutrient characterized by a pyrimidine ring linked by a methylene (B1212753) bridge to a thiazole (B1198619) ring. The specific structure is a 2-methylpyrimidine moiety connected at its 5-position. This compound is a direct and ideal precursor for the pyrimidine part of thiamine and its analogs.

The synthesis of thiamine analogs can leverage the reactivity of this compound. The chloromethyl group is an electrophilic site that can react with a pre-formed thiazole ring, which acts as a nucleophile, to construct the characteristic methylene bridge of the thiamine scaffold. This synthetic strategy allows for the creation of a wide variety of thiamine analogs by using different substituted thiazole derivatives, enabling research into their biological activities and potential therapeutic applications.

Versatility in Constructing Complex Heterocyclic Systems

The utility of this compound extends beyond being a simple precursor; it is a versatile building block for constructing more elaborate heterocyclic frameworks. The dual functionality of the molecule—a pyrimidine ring capable of further substitution and a reactive chloromethyl group—allows for its participation in a variety of cyclization and annulation reactions.

For instance, the chloromethyl group can react with nucleophiles to form a side chain, which can then undergo a subsequent intramolecular reaction to form a new fused ring system. An example of this is the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, where the pyrimidine ring of a precursor like this compound becomes part of a larger, bicyclic heterocycle. sigmaaldrich.com This versatility makes it a key component in combinatorial chemistry and the synthesis of compound libraries for drug discovery, where structural diversity is paramount. chemrxiv.org

Table 2: Common Reactions of the Chloromethyl Group

| Reaction Type | Reagent Class | Resulting Functional Group | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines | Aminomethyl | |

| Nucleophilic Substitution | Thiols | Thiomethyl | |

| Nucleophilic Substitution | Alkoxides | Alkoxymethyl | |

| Oxidation | Oxidizing Agents | Aldehyde / Carboxylic Acid |

Applications in Supramolecular Chemistry as Building Blocks

In supramolecular chemistry, molecules (tectons or building blocks) are designed to self-assemble into larger, ordered structures through non-covalent interactions. Pyrimidine-containing compounds are well-suited for this purpose. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions.

This compound can be envisioned as a valuable building block in this field. The pyrimidine core provides the necessary sites for intermolecular recognition, guiding the assembly process. Furthermore, the chloromethyl group can be easily functionalized to introduce other recognition motifs, such as hydrogen bond donors or metal-coordinating ligands, thereby creating more complex and functional supramolecular architectures.

Utilization in Materials Science Research as Precursors for Functional Materials

The development of new functional materials with tailored electronic, optical, or thermal properties is a major focus of materials science. Heterocyclic compounds are often incorporated into polymers and other materials to impart specific characteristics. Drawing parallels from other reactive bio-based platform molecules like 5-(chloromethyl)furfural (CMF), which is used to synthesize a variety of functional polymers and specialty chemicals, this compound holds similar potential. escholarship.orgrsc.org

The reactive chloromethyl group allows this pyrimidine derivative to be covalently incorporated into polymer chains via polymerization reactions or grafted onto surfaces to create functionalized materials. rsc.org The inclusion of the nitrogen-rich pyrimidine ring can influence properties such as thermal stability, conductivity, and affinity for metal ions. This makes this compound a promising precursor for the development of advanced materials, including specialty polymers, coatings, and components for electronic devices.

Biological and Medicinal Chemistry Research

Antihypertensive Activity of Pyrimidine (B1678525) Derivatives

Certain pyrimidine derivatives have shown potential as antihypertensive agents. Studies on various pyrimidine derivatives have demonstrated their ability to reduce blood pressure. For instance, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were synthesized and tested for their blood pressure-lowering effects in spontaneously hypertensive rats. nih.gov Several of these compounds exhibited significant activity at oral doses ranging from 0.3 to 10 mg/kg. nih.gov Further investigations revealed that these compounds act as alpha-adrenoceptor blocking agents in isolated rat aortas. nih.gov

Another study focused on nifedipine-like pyrimidine derivatives, which were designed and synthesized to evaluate their antihypertensive potential. researchgate.netosti.gov Compounds such as 5a, 5b, 9b, and 9c demonstrated calcium channel blockade activity in rabbit aorta preparations, leading to relaxation and a decrease in heart rate. researchgate.netosti.gov Notably, compound 5b was found to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.netosti.gov

Research on other pyrimidine derivatives, specifically 5-(3-Hydroxybenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione (SR-5), 5-(4-Hydroxybenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione (SR-8), 5-(3-Chlorobenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione (SR-9), and 5-(4-Chlorobenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione (SR-10), has also shown promising results. These compounds were found to reduce blood pressure and normalize renal functions in deoxycorticosterone acetate-salt treated rats. nih.gov Their mechanism of action appears to be endothelium-independent vasodilation, mediated through calcium channel antagonism, as well as antioxidant and anti-inflammatory pathways. nih.gov

Analgesic and Anti-inflammatory Properties

The anti-inflammatory and analgesic potential of pyrimidine derivatives has been a significant area of investigation. Certain derivatives have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with activity comparable to established anti-inflammatory drugs. The structural modifications on the pyrimidine ring have been shown to enhance these anti-inflammatory effects while potentially reducing toxicity.

A study on pyrimido[1,2-b]pyridazin-2-one derivatives identified a compound with a chlorine substituent (compound 1) as having strong anti-inflammatory activity. nih.gov This compound was found to inhibit nitric oxide (NO) production and down-regulate the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Furthermore, a series of cyclohexyl-N-acylhydrazone derivatives, structurally related to pyrimidines, were synthesized and evaluated for their analgesic and anti-inflammatory activities. mdpi.com The replacement of a 1,3-benzodioxole (B145889) system with a cyclohexyl subunit resulted in improved anti-inflammatory and analgesic effects in murine models. mdpi.com

Some pyrimidine derivatives have also been investigated for their antioxidant properties, which can contribute to their anti-inflammatory effects by reducing reactive oxygen species (ROS) levels. nih.govnih.gov

Anticancer Research and Cytotoxicity Studies

The anticancer potential of pyrimidine derivatives is a rapidly evolving field of research. These compounds have been investigated for their ability to act as pharmacophores in the design of new anticancer drugs.

Activity Against Various Cancer Cell Lines (e.g., MCF-7, CEM-13)

Derivatives of 5-(chloromethyl)-2-methylpyrimidine have been tested against a range of cancer cell lines. For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Compounds 3b, 10b, and 10c, in particular, showed high cytotoxic activities, with IC50 values comparable to the reference drug doxorubicin, while exhibiting lower toxicity to normal human lung fibroblast cells. nih.gov

Another study on pyrimido[1,2-b]pyridazin-2-one derivatives found that a compound with a chlorine substituent (compound 1) displayed the highest cytotoxic activity against HCT-116 and MCF-7 cancer cells. nih.gov Similarly, research on benzimidazole (B57391) derivatives bearing amidino substituents showed that these compounds exhibited remarkable selectivity towards the MCF-7 breast cancer cell line. core.ac.uk

Investigations into Apoptosis Induction Mechanisms (e.g., Caspase-Dependent Pathways)

The mechanism by which pyrimidine derivatives induce cancer cell death often involves the induction of apoptosis. Research has shown that these compounds can trigger apoptosis through various cellular pathways.

For example, a pyrimido[1,2-b]pyridazin-2-one derivative (compound 1) was found to increase the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This compound also caused cell cycle arrest at the G0/G1 phase. nih.gov

The induction of apoptosis by some therapeutic agents is mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. mdpi.comnih.gov Studies on other compounds have shown that apoptosis can be caspase-dependent, involving the activation of key executioner caspases like caspase-3 and caspase-9. mdpi.comnih.gov In some cases, apoptosis is mediated by the upregulation of pro-apoptotic Bcl-2 family members like PUMA and Bim, and the downregulation of anti-apoptotic proteins such as Mcl-1. nih.gov The inhibition of caspases can block this form of cell death, confirming the caspase-dependent mechanism. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.

Antibacterial Activity: Several studies have reported the antibacterial effects of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govej-chem.org The mechanism of action is often hypothesized to involve the disruption of bacterial cell wall synthesis or interference with DNA synthesis and essential enzyme functions. For example, certain 5-dialkylaminomethylhydantoins and related derivatives have shown antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, novel 5′-norcarbocyclic pyrimidine derivatives have exhibited inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. nih.gov

Antifungal Activity: Pyrimidine derivatives have also been extensively studied for their antifungal properties. nih.gov Some synthesized compounds have shown potent fungicidal activities against various phytopathogenic fungi. nih.gov For instance, certain trifluoromethyl pyrimidine derivatives containing an amide moiety exhibited excellent in vitro antifungal activity against Botrytis cinerea, with some compounds showing even better inhibition rates than the commercial fungicide tebuconazole. frontiersin.org Another study reported that specific pyrimidine derivatives synthesized from 5-(chloromethyl)pyrimidine (B28068) displayed superior antifungal properties against Candida albicans compared to fluconazole.

Antiviral Activity: Research has also highlighted the antiviral potential of pyrimidine derivatives. Some studies have indicated that these compounds can inhibit the replication of viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). nih.gov A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were found to exhibit good antiviral activity against TMV, with one compound showing even better curative effects than the commercial product Ningnanmycin. nih.gov Additionally, research on 5-substituted pyrimidines has suggested their potential to inhibit HIV replication in vitro.

Anticonvulsant Activity of Pyrimidine Derivatives

The anticonvulsant properties of pyrimidine derivatives represent another important area of medicinal chemistry research. Various derivatives have been synthesized and evaluated for their potential to treat seizures.

A study on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclization products investigated their anticonvulsant activity using a pentylenetetrazole-induced seizure model in rats. pensoft.net While the initially tested compounds did not show a significant effect, this line of research highlights the ongoing search for new anticonvulsant agents within the pyrimidine class. pensoft.net

In a different study, a series of aminoalkanol derivatives of 5-chloro-2- or 5-chloro-4-methylxanthone were synthesized and evaluated for their anticonvulsant properties. nih.gov Several of these compounds showed significant anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov

Furthermore, research into hybrid compounds containing pyrrolidine-2,5-dione and thiophene (B33073) rings has yielded promising anticonvulsant agents. nih.gov One such compound demonstrated a higher potency in the MES and 6 Hz seizure tests compared to the reference drugs valproic acid and ethosuximide. nih.gov The mechanism of action for some of these compounds involves the modulation of voltage-gated sodium and calcium channels. nih.gov

Mechanistic Studies of Biological Action

The biological effects of this compound and its derivatives are primarily attributed to the electrophilic nature of the chloromethyl group. This functional group can readily react with nucleophiles within biological systems, leading to the modulation of various cellular processes.

Interaction with Molecular Targets (e.g., Enzymes, Proteins, Nucleic Acids)

The chloromethyl group of this compound is a key determinant of its interaction with molecular targets. It can form stable covalent bonds with nucleophilic residues such as cysteine, histidine, and lysine (B10760008) in proteins, or with the nitrogen atoms of nucleotide bases in DNA. This covalent modification can lead to the irreversible inhibition or alteration of the target molecule's function.

While direct studies on this compound are limited, research on analogous structures provides insight into its potential molecular interactions. For instance, derivatives of this compound have been investigated for their ability to inhibit various enzymes. The formation of a covalent bond with a key amino acid in the active site of an enzyme can lead to potent and sustained inhibition.

Furthermore, the interaction with nucleic acids is a significant aspect of the compound's mechanism. Studies on similar molecules containing a chloromethyl group have demonstrated their ability to alkylate DNA. nih.gov For example, a related indoline (B122111) derivative was found to form an adduct with the N3 position of adenine (B156593) in DNA. nih.gov This covalent binding to DNA can disrupt its replication and transcription, ultimately leading to cytotoxic effects in rapidly dividing cells, a hallmark of anticancer agents.

| Potential Molecular Target | Type of Interaction | Potential Consequence |

| Enzymes | Covalent bonding with active site nucleophiles (e.g., Cys, His) | Irreversible inhibition of enzyme activity |

| Proteins | Covalent modification of functional amino acid residues | Alteration of protein structure and function |

| Nucleic Acids (DNA) | Covalent alkylation of nucleotide bases (e.g., Adenine) | Disruption of DNA replication and transcription |

Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis)

The interaction of this compound and its derivatives with molecular targets translates into the modulation of critical cellular processes, most notably cell proliferation and apoptosis (programmed cell death). By inhibiting enzymes essential for cell growth or by causing irreparable DNA damage, these compounds can trigger cellular pathways that halt the cell cycle and induce apoptosis.

Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically modifying its chemical structure and evaluating the resulting changes in biological effect, researchers can identify the key structural features required for potent and selective activity.

For pyrimidine derivatives, SAR studies have revealed several important trends. For instance, in a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the presence of a chlorine atom at a specific position was found to enhance anticancer activity. mdpi.com This highlights the significant influence of halogen substituents on the biological profile of the molecule.

The following table outlines hypothetical SAR investigations based on the structure of this compound:

| Position of Modification | Type of Modification | Potential Impact on Bioactivity |

| 2-position (Methyl group) | Replacement with other alkyl groups (e.g., ethyl, propyl) | May influence steric interactions and binding affinity |

| 2-position (Methyl group) | Replacement with aryl groups (e.g., phenyl) | Could introduce new binding interactions (e.g., pi-stacking) |

| 5-position (Chloromethyl group) | Replacement of chlorine with other halogens (F, Br, I) | Would alter the reactivity of the electrophilic center |

| 5-position (Chloromethyl group) | Modification of the linker (e.g., -CH2CH2Cl) | Could change the distance and geometry of the covalent bond |

Emerging Research Areas and Future Directions

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent reactivity of the chloromethyl group on the pyrimidine (B1678525) ring makes 5-(Chloromethyl)-2-methylpyrimidine an ideal starting point for creating diverse molecular libraries. Future research is increasingly focused on sophisticated derivatization strategies to synthesize novel compounds with enhanced biological activity. A primary strategy involves the nucleophilic substitution of the chlorine atom to introduce a wide array of functional groups.

By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), chemists can systematically modify the molecule's structure. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, similar pyrimidine cores have been elaborated into potent kinase inhibitors for anti-cancer therapies. Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown that modifications can lead to dual inhibitors of enzymes like CDK2 and TRKA, which are crucial in cell cycle regulation and neuronal function. mdpi.com The goal is to fine-tune the molecule's properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize its interaction with biological targets and improve its efficacy as a potential therapeutic agent.

Another area of exploration is the use of this compound as an intermediate in the synthesis of complex agrochemicals, such as herbicides. epo.org Derivatization can lead to compounds with improved selectivity and potency, targeting specific weeds without harming crops.

Table 1: Derivatization Strategies and Potential Bioactivities

| Derivatization Strategy | Reagent Class | Potential Functional Group | Target Bioactivity |

| Nucleophilic Substitution | Amines/Anilines | Substituted Aminomethyl | Kinase Inhibition, Anticancer |

| Nucleophilic Substitution | Thiols | Thiomethyl ethers | Antifungal, Antimicrobial |

| Nucleophilic Substitution | Alcohols/Phenols | Alkoxymethyl/Aryloxymethyl ethers | Herbicidal, Anti-inflammatory |

| Palladium-catalyzed cross-coupling | Boronic acids/esters | Aryl/heteroaryl methyl | Modulation of CNS receptors |

Exploration of New Catalytic Pathways for Selective Transformations

To improve the efficiency and selectivity of reactions involving this compound, researchers are exploring novel catalytic pathways. Traditional methods often require harsh conditions, leading to side products and lower yields. Modern catalysis offers milder and more precise alternatives.

One emerging area is the application of transition-metal catalysis. Catalysts based on palladium, copper, or nickel can facilitate cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the chloromethyl position or potentially at other positions on the pyrimidine ring if further functionalized. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Furthermore, photoredox catalysis represents a frontier in selective transformations. This technique uses visible light to initiate reactions under exceptionally mild conditions, which can be beneficial for complex or sensitive substrates. For related pyridine (B92270) compounds, ruthenium-based catalysts have been effectively used for N-deoxygenation, a process that avoids harsh reducing agents. orientjchem.org Similarly, the use of azobisisobutyronitrile as a free-radical initiator for chlorination highlights a catalytic approach to functionalization that can offer different selectivity compared to ionic pathways. patsnap.com The development of catalysts specifically tailored for pyrimidine systems will enable more complex molecular architectures to be built from this compound.

Advanced Computational Modeling for Drug Design and Mechanism Prediction

Computer-aided drug design (CADD) is becoming an indispensable tool in modern medicinal chemistry, and its application to derivatives of this compound holds significant promise. nih.gov By leveraging computational models, researchers can predict how newly designed molecules will interact with biological targets, thereby accelerating the discovery of new drugs and reducing the reliance on expensive and time-consuming laboratory screening. nih.gov

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule (ligand) when bound to a protein target. For derivatives of this compound, docking studies can help identify which modifications are most likely to improve binding affinity and selectivity for a target enzyme, such as a kinase or protease. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This allows for the prediction of activity for newly designed molecules before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the mechanism of binding. nih.gov

These computational approaches enable a more rational design process, prioritizing the synthesis of compounds with the highest probability of success. rjpbr.com This not only saves resources but also deepens the understanding of the molecular basis of a drug's action.

Table 2: Application of Computational Methods in Drug Design

| Computational Technique | Primary Function | Application to Pyrimidine Derivatives |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Identify optimal substituents on the pyrimidine ring for enhanced target binding. mdpi.com |

| QSAR | Correlates chemical structure with biological activity. | Predict the bioactivity of virtual libraries of derivatives before synthesis. youtube.com |

| Molecular Dynamics | Simulates the dynamic behavior of a molecule-receptor complex. | Assess the stability of the binding and understand conformational changes. |